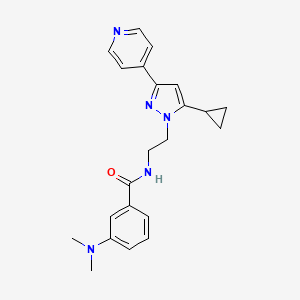

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide

CAS No.: 1797673-20-1

Cat. No.: VC6931027

Molecular Formula: C22H25N5O

Molecular Weight: 375.476

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797673-20-1 |

|---|---|

| Molecular Formula | C22H25N5O |

| Molecular Weight | 375.476 |

| IUPAC Name | N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide |

| Standard InChI | InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28) |

| Standard InChI Key | MTCBHSFGXZRFMO-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole and benzamide moieties, followed by their coupling. Common reagents and conditions might include:

-

Pyrazole Formation: This can involve condensation reactions between appropriate aldehydes and hydrazines.

-

Benzamide Synthesis: This often involves the reaction of benzoic acid with amines.

-

Coupling Reactions: These might involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Aldehydes, Hydrazines | Pyrazoles |

| Amidation | Benzoic Acid, Amines | Benzamides |

| Coupling | Palladium Catalysts, Nucleophiles | Coupled Products |

Potential Applications

Compounds with similar structures have been explored for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a dimethylamino group on the benzamide moiety could enhance its solubility and interaction with biological targets.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Drug Design for Anti-inflammatory or Anti-cancer Agents |

| Organic Synthesis | Intermediate for Complex Molecules |

| Biological Research | Probe for Studying Biochemical Pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume